Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
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Overview
Description
Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring and various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the imidazole ring and subsequent functionalization to achieve the desired compound. Key steps may include:
Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.
Introduction of the Imidazole Ring: This step often involves cyclization reactions using reagents like glyoxal or other aldehydes in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate can be compared with other purine derivatives and imidazole-containing compounds. Similar compounds include:
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa and chocolate.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
The uniqueness of this compound lies in its specific structure, which combines the purine and imidazole moieties with additional functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-5-24-10(21)6-7-19-13(22)11-12(18(4)15(19)23)16-14-17(3)9(2)8-20(11)14/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCWYBQGUJOTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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